3-(3-Chlorobenzoyl)pyridin-2-amine
Overview
Description
3-(3-Chlorobenzoyl)pyridin-2-amine is an organic compound with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol . It is also known by its IUPAC name, (2-amino-3-pyridinyl)(3-chlorophenyl)methanone . This compound is characterized by the presence of a pyridine ring substituted with an amino group and a chlorobenzoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(3-Chlorobenzoyl)pyridin-2-amine typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(3-Chlorobenzoyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group in the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Condensation Reactions: The carbonyl group in the chlorobenzoyl moiety can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chlorobenzoyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzoyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
3-(3-Chlorobenzoyl)pyridin-2-amine can be compared with other similar compounds, such as:
3-(4-Chlorobenzoyl)pyridin-2-amine: Similar structure but with a different position of the chlorine atom on the benzoyl ring.
3-(3-Bromobenzoyl)pyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methylbenzoyl)pyridin-2-amine: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Properties
IUPAC Name |
(2-aminopyridin-3-yl)-(3-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-1-3-8(7-9)11(16)10-5-2-6-15-12(10)14/h1-7H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKIUJMHRCDZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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